
3,4,4,4-Tetrachloro-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4,4-Tetrachloro-1-phenylbutan-1-one, commonly known as TCPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TCPB is a yellow crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments.
Mechanism of Action
TCPB acts as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
TCPB has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the inhibition of carboxylesterase activity, and the induction of apoptosis in cancer cells. Additionally, TCPB has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
TCPB has several advantages for use in laboratory experiments, including its stability, solubility in organic solvents, and ease of synthesis. However, its toxicity and potential for environmental contamination are significant limitations that must be taken into consideration.
Future Directions
There are several future directions for research involving TCPB, including the development of new therapeutic agents targeting cancer cells, the study of the role of TCPB in the metabolism of drugs and chemicals in the body, and the investigation of its potential use as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to explore the potential environmental impact of TCPB and to develop safer methods of synthesis and disposal.
Synthesis Methods
TCPB can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction, which involves the reaction of benzene with tetrachloroacetone in the presence of a strong Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of benzene with trichloroacetyl chloride in the presence of a catalyst such as triethylamine.
Scientific Research Applications
TCPB has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been used in the development of new drugs and therapeutic agents, particularly those targeting cancer cells. TCPB has also been used to study the role of certain enzymes in the metabolism of drugs and chemicals in the body.
properties
IUPAC Name |
3,4,4,4-tetrachloro-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4O/c11-9(10(12,13)14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWILRNWJLNBKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

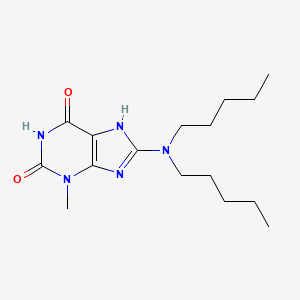
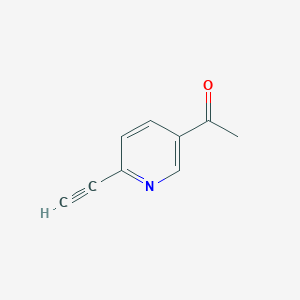
![3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2727491.png)
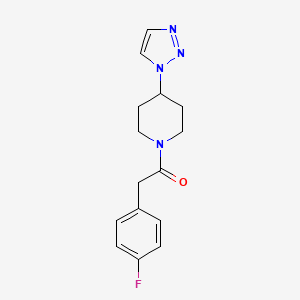

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2727494.png)
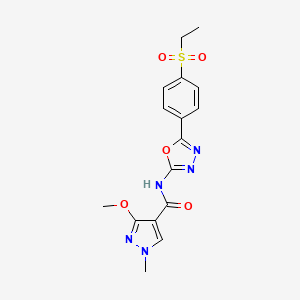
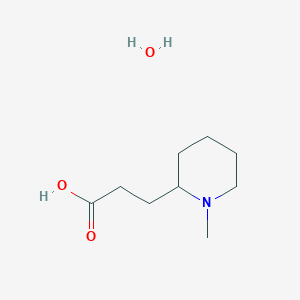
![1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2727500.png)


![2,3-dimethoxy-11-phenyl-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2727505.png)
![2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2727506.png)
